molecular formula C12H8F4 B11881085 1,6-Bis(difluoromethyl)naphthalene

1,6-Bis(difluoromethyl)naphthalene

Cat. No.: B11881085
M. Wt: 228.18 g/mol
InChI Key: WWZOXDIAJNWQOJ-UHFFFAOYSA-N
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Description

1,6-Bis(difluoromethyl)naphthalene is an organic compound with the molecular formula C12H8F4 It is a derivative of naphthalene, where two hydrogen atoms at positions 1 and 6 are replaced by difluoromethyl groups

Preparation Methods

The synthesis of 1,6-Bis(difluoromethyl)naphthalene typically involves difluoromethylation reactions. One common method is the use of difluorocarbene precursors, which can be generated in situ from reagents such as chlorodifluoromethane (ClCF2H) in the presence of a strong base. The reaction conditions often require the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the difluoromethyl groups .

Chemical Reactions Analysis

1,6-Bis(difluoromethyl)naphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the difluoromethyl groups to methyl groups or other derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the naphthalene ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens or nitro groups .

Scientific Research Applications

1,6-Bis(difluoromethyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,6-Bis(difluoromethyl)naphthalene exerts its effects is primarily through the electronic and steric influence of the difluoromethyl groups. These groups can alter the compound’s reactivity and interaction with other molecules, making it a valuable tool in various chemical and biological studies .

Comparison with Similar Compounds

1,6-Bis(difluoromethyl)naphthalene can be compared to other difluoromethylated naphthalene derivatives, such as 1,4-Bis(difluoromethyl)naphthalene and 2,6-Bis(difluoromethyl)naphthalene. These compounds share similar structural features but differ in the position of the difluoromethyl groups, which can lead to variations in their chemical properties and reactivity .

Properties

Molecular Formula

C12H8F4

Molecular Weight

228.18 g/mol

IUPAC Name

1,6-bis(difluoromethyl)naphthalene

InChI

InChI=1S/C12H8F4/c13-11(14)8-4-5-9-7(6-8)2-1-3-10(9)12(15)16/h1-6,11-12H

InChI Key

WWZOXDIAJNWQOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(F)F)C(=C1)C(F)F

Origin of Product

United States

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